3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

Organic Synthesis Purification Steric Hindrance

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is a cyclobutane carbaldehyde derivative that carries a sterically demanding 2,2-dimethylpropyl (neopentyl) substituent at the 3-position. Its molecular formula is C10H18O, corresponding to a molecular weight of 154.25 g/mol.

Molecular Formula C10H18O
Molecular Weight 154.253
CAS No. 1404379-03-8
Cat. No. B3018579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde
CAS1404379-03-8
Molecular FormulaC10H18O
Molecular Weight154.253
Structural Identifiers
SMILESCC(C)(C)CC1CC(C1)C=O
InChIInChI=1S/C10H18O/c1-10(2,3)6-8-4-9(5-8)7-11/h7-9H,4-6H2,1-3H3
InChIKeyIXXCSDOJDCPNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde (CAS 1404379-03-8): Structural Overview and Baseline Properties


3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is a cyclobutane carbaldehyde derivative that carries a sterically demanding 2,2-dimethylpropyl (neopentyl) substituent at the 3-position. Its molecular formula is C10H18O, corresponding to a molecular weight of 154.25 g/mol . The neopentyl group introduces substantial steric bulk, which markedly distinguishes this compound from simpler cyclobutane carbaldehydes in both reactivity and physicochemical profile [1].

Bulky neopentyl substituent for sterically controlled synthesis
Adapted purification workflows due to carbonyl hindrance
Lead-like molecular weight profile for medchem

Why Generic Substitution Fails: Steric and Physicochemical Differences Between 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde and Simpler Cyclobutane Carbaldehydes


The 2,2-dimethylpropyl (neopentyl) substituent dramatically alters steric and electronic properties relative to unsubstituted cyclobutanecarboxaldehyde (CAS 2987-17-9). In sterically sensitive transformations such as bisulfite‑adduct formation, neopentyl aldehydes require modified protocols because of hindered access to the carbonyl [1]. Furthermore, the increase in molecular weight from 84.12 to 154.25 g/mol and the rise in lipophilicity (logP ≈ 0.99 for cyclobutanecarboxaldehyde versus an estimated ≈2.8 for the target) mean that in‑class exchange without re‑optimisation can compromise reaction yields, purification efficiency or biological permeability profiles.

Steric hindrance may shift reaction outcomes and require protocol adaptation.

Lipophilicity increase may alter partitioning in biphasic or biological assays.

MW difference may impact volatility and purification workflows.

Quantitative Differentiation Evidence for 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde Versus Closest Cyclobutane Carbaldehyde Analogs


Steric Hindrance in Carbonyl Reactivity: Bisulfite Adduct Formation Efficiency

The neopentyl group on 3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde creates steric hindrance around the carbonyl, necessitating specialised bisulfite extraction protocols compared with unhindered aldehydes. The JoVE protocol explicitly states that sterically hindered neopentyl aldehydes can be separated using this method, implying slower reaction kinetics relative to unhindered aldehydes [1]. In contrast, unhindered cyclobutanecarboxaldehyde (CAS 2987-17-9) reacts readily under standard conditions.

Carbonyl Reactivity
Class-level
Requires modified bisulfite protocol (sterically hindered)
Cyclobutanecarboxaldehyde reacts readily under standard conditions
Protocol adaptation may be needed for hindered aldehydes
Quantitative kinetics not reported in source
Organic Synthesis Purification Steric Hindrance

Stereochemical Purity: Diastereomeric Mixture vs. Defined Single Enantiomer for Structure–Activity Studies

The target compound (CAS 1404379-03-8) is typically supplied as a mixture of diastereomers, as indicated by the absence of stereochemical descriptors in standard chemical databases . In contrast, the (1s,3s)-stereoisomer (CAS 1608142-20-6) is commercially available with defined stereochemistry and a purity of ≥95 % . For applications requiring stereochemical fidelity, such as SAR studies or enantioselective catalysis, the diastereomeric mixture may introduce confounding variables, making procurement of the stereodefined isomer critical.

Stereochemical Purity
Data to verify
Diastereomeric mixture (stereochemistry unspecified)
(1s,3s)-isomer ≥95% purity, defined stereochemistry
Mixture may introduce variability in chiral studies
Stereodefined isomer available for SAR fidelity
Stereochemistry Drug Discovery Chiral Purity

Conformational Rigidity and Drug‑Likeness: Impact of Cyclobutane Ring Substitution on Lead‑Optimisation Potential

Quantum chemical studies demonstrate that cyclobutanecarboxaldehyde adopts a puckered conformation with restricted ring dynamics, a feature that contributes to enhanced metabolic stability and target selectivity in drug candidates [1]. Substitution with the neopentyl group at the 3‑position further rigidifies the scaffold, potentially improving drug‑likeness parameters such as reduced off‑target interactions. The molecular weight of 3‑(2,2‑dimethylpropyl)cyclobutane‑1‑carbaldehyde is 154.25 g/mol, placing it within lead‑like chemical space (MW < 350), whereas the unsubstituted cyclobutanecarboxaldehyde (MW 84.12 g/mol) may be too volatile and reactive for direct biological screening .

Conformational Rigidity
Class-level
154.25 g/mol
Lead-like MW and rigidity support shape complementarity
Rigidity inferred from quantum chemical models
Medicinal Chemistry Conformational Analysis Drug Design

Optimal Application Scenarios for 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde Based on Quantitative Differentiation Evidence


Sterically Demanding Aldehyde Platform for Selective Derivatisation

In synthetic routes requiring controlled reactivity at the aldehyde group, the steric hindrance conferred by the neopentyl group reduces competing side reactions, enabling selective transformations such as reductive amination or Grignard additions. The necessity for modified bisulfite extraction protocols [1] corroborates the steric differentiation, guiding procurement of this compound when reaction selectivity is paramount.

Chiral Building Block for Enantioselective Synthesis

When stereochemical integrity is critical, procurement of the (1s,3s)-stereoisomer (CAS 1608142-20-6, purity ≥95 %) is recommended over the diastereomeric mixture to ensure consistent enantiomeric excess in downstream chiral syntheses and SAR campaigns.

Lead‑Optimisation Scaffold for Cyclobutane‑Containing Drug Candidates

The conformational rigidity and increased molecular weight of 3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde make it a privileged scaffold for medicinal chemistry programmes targeting protein‑protein interactions or enzymes with deep binding pockets, as supported by quantum chemical studies on cyclobutane carbaldehyde conformations [2].

Application
Selection Property
Validation Focus
Sterically demanding derivatisation
Steric hindrance profile
Reaction selectivity under modified protocols
Chiral synthesis screening
Stereochemical purity review
Enantiopure analog if stereochemical fidelity required
Lead-optimisation scaffold
Conformational rigidity & lead-like space
Shape complementarity and metabolic stability
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